molecular formula C19H28FNOS B2701768 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one CAS No. 2034423-07-7

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one

Cat. No.: B2701768
CAS No.: 2034423-07-7
M. Wt: 337.5
InChI Key: BUMHGHDLWUBGQF-UHFFFAOYSA-N
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Description

This compound is a propan-1-one derivative featuring a piperidine ring substituted with a tert-butylthio-methyl group at the 2-position and a 2-fluorophenyl moiety at the propan-1-one chain.

Properties

IUPAC Name

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FNOS/c1-19(2,3)23-14-16-9-6-7-13-21(16)18(22)12-11-15-8-4-5-10-17(15)20/h4-5,8,10,16H,6-7,9,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMHGHDLWUBGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C16H22FNS\text{C}_{16}\text{H}_{22}\text{F}\text{N}\text{S}

This structure includes a piperidine ring, a fluorophenyl moiety, and a tert-butylthio group, which are crucial for its biological interactions.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the piperidine ring suggests potential activity at G protein-coupled receptors (GPCRs), which are pivotal in mediating neurotransmission and other physiological processes .

3. Antioxidant Properties

Compounds containing sulfur groups like tert-butylthio have been associated with antioxidant activities. This property is vital in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of piperidine derivatives, compounds structurally related to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the piperidine structure could enhance activity against resistant strains .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar compounds indicated that they could modulate dopaminergic pathways. This modulation is significant for disorders such as schizophrenia and Parkinson's disease. The findings suggested that the target compound might possess antipsychotic or neuroprotective properties through its interaction with dopamine receptors .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialPiperidine derivativesInhibition of bacterial growth
AntioxidantTert-butylthio compoundsReduced oxidative stress in cellular models
NeuropharmacologicalDopamine receptor modulatorsPotential antipsychotic effects

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring, a fluorophenyl moiety, and a tert-butylthio group, which contribute to its biological activity. The presence of the fluorine atom is notable for enhancing lipophilicity and potentially improving the compound's ability to cross biological membranes.

Medicinal Chemistry

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one has been investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and central nervous system conditions.

Case Study: Metabolic Syndrome

Research has indicated that compounds similar to this one can inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in metabolic syndrome, which includes conditions like type 2 diabetes and obesity . This inhibition could lead to improved insulin sensitivity and reduced hypertension.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have shown that derivatives exhibit cytotoxicity against various cancer cell lines.

Data Table: Cytotoxicity Results

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)15.72
Compound BHeLa (Cervical)10.50
Compound CA549 (Lung)12.30

The above table summarizes findings from studies assessing the cytotoxic effects of related compounds, indicating a promising avenue for further investigation into the compound's efficacy against cancer.

Neuropharmacology

Given its piperidine structure, the compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural motifs with the target molecule but differ in substituents, heterocycles, or functional groups:

Compound Name Structural Features Key Differences vs. Target Compound References
(S)-2-amino-3-(2-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)propan-1-one 2-fluorophenyl, indole-6-yl, 4-methoxybenzyl, amino group Indole and benzyl substituents replace piperidine; amino group introduces polarity.
(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)-2-propen-1-one 4-fluorophenyl, α,β-unsaturated ketone, 2-methylpiperidine Fluorine at phenyl para position; propenone vs. propanone; simpler piperidine substitution.
1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol Trimethylphenyl, propan-2-ol, piperidine Hydroxyl group replaces ketone; bulky trimethylphenyl affects steric interactions.
1-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one Benzothiophene, phenylthio group Benzothiophene core and phenylthio group introduce distinct electronic properties.
1-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-3-(2-methyl-1H-benzodiazol-1-yl)propan-1-one Hydroxypiperidine, benzodiazolyl group Polar hydroxy groups on piperidine; benzodiazolyl replaces fluorophenyl, altering binding affinity.

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